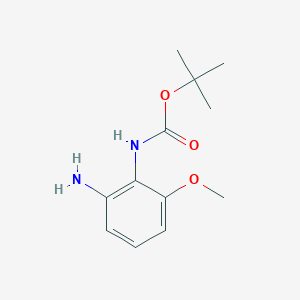

tert-Butyl (2-amino-6-methoxyphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-6-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-8(13)6-5-7-9(10)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOXKILXOLITHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676414 | |

| Record name | tert-Butyl (2-amino-6-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954238-84-7 | |

| Record name | tert-Butyl (2-amino-6-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 954238-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (2-amino-6-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (2-amino-6-methoxyphenyl)carbamate, a valuable intermediate in medicinal chemistry and organic synthesis. The strategic placement of a Boc-protected amine ortho to a free amine and a methoxy group on a benzene ring makes it a versatile building block for the construction of complex heterocyclic scaffolds and other biologically active molecules. This document outlines a detailed, field-proven methodology for its selective synthesis, purification, and thorough characterization using modern analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction and Significance

This compound (CAS No. 954238-84-7) is a bifunctional aromatic amine derivative. The presence of a nucleophilic primary amine and a carbamate-protected amine on the same aromatic core allows for sequential and site-selective chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions. The methoxy group at the 6-position electronically influences the reactivity of the aromatic ring and the amino groups. This unique combination of functional groups makes the title compound a key precursor in the synthesis of various pharmaceutical agents and novel chemical entities.

The primary challenge in the synthesis of this compound lies in the selective mono-protection of one of the two amino groups of the starting material, 2-methoxy-1,3-phenylenediamine. This guide will detail a robust strategy to achieve high selectivity for the desired mono-Boc protected product.

Synthesis Methodology

The synthesis of this compound is achieved through the selective N-Boc protection of 2-methoxy-1,3-phenylenediamine. The core of this methodology relies on controlling the stoichiometry and reaction conditions to favor the formation of the mono-protected product over the di-protected byproduct.

Reaction Scheme

Figure 1: Synthesis of this compound.

Causality Behind Experimental Choices

The selective mono-Boc protection of a symmetrical or near-symmetrical diamine is a common challenge in organic synthesis. The following experimental parameters are critical for achieving high selectivity:

-

Stoichiometry: A slight excess of the diamine starting material can be used to statistically favor mono-protection. However, to maximize the conversion of the diamine, a carefully controlled amount of the Boc-anhydride is employed. Using a 1:1 molar ratio of 2-methoxy-1,3-phenylenediamine to di-tert-butyl dicarbonate is a good starting point.

-

Slow Addition: The di-tert-butyl dicarbonate solution is added dropwise to the solution of the diamine. This maintains a low concentration of the protecting agent throughout the reaction, minimizing the chance of a second protection event on the same molecule.

-

Temperature Control: The reaction is initiated at a low temperature (0 °C) to decrease the reaction rate and enhance selectivity. Allowing the reaction to slowly warm to room temperature ensures completion without promoting di-protection.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction as it is inert to the reactants and effectively dissolves both the polar diamine and the less polar Boc-anhydride.

Detailed Experimental Protocol

Materials:

-

2-Methoxy-1,3-phenylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-1,3-phenylenediamine (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the (Boc)₂O solution dropwise to the stirred solution of the diamine over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove any unreacted (Boc)₂O and its byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physical Properties

| Property | Value |

| CAS Number | 954238-84-7 |

| Molecular Formula | C₁₂H₁₈N₂O₃ |

| Molecular Weight | 238.28 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Approximately 75-79 °C |

Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

-

~7.0-6.2 ppm (m, 3H): Aromatic protons. The exact splitting pattern will be complex due to the substitution pattern.

-

~6.5-7.0 ppm (br s, 1H): NH proton of the carbamate.

-

~3.8-4.2 ppm (br s, 2H): NH₂ protons of the free amine.

-

3.85 ppm (s, 3H): Methoxy (OCH₃) protons.

-

1.52 ppm (s, 9H): tert-Butyl protons of the Boc group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

-

~153-155 ppm: Carbonyl carbon of the carbamate.

-

~140-150 ppm: Aromatic carbons attached to oxygen and nitrogen.

-

~110-130 ppm: Aromatic carbons.

-

~80-82 ppm: Quaternary carbon of the tert-butyl group.

-

~55-56 ppm: Methoxy carbon.

-

~28 ppm: Methyl carbons of the tert-butyl group.

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

-

3450-3300 cm⁻¹ (two bands): N-H stretching of the primary amine.

-

~3300 cm⁻¹: N-H stretching of the carbamate.

-

~1700 cm⁻¹: C=O stretching of the carbamate.

-

~1600, 1500 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250, 1160 cm⁻¹: C-O stretching of the carbamate and methoxy group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected m/z values (ESI+):

-

[M+H]⁺: 239.14

-

[M+Na]⁺: 261.12

-

A significant fragment corresponding to the loss of the tert-butyl group ([M-56+H]⁺) at m/z 183.08 is also expected.

Purification and Handling

Purification

As mentioned in the experimental protocol, flash column chromatography is the recommended method for obtaining high-purity this compound. A gradient elution starting with a low polarity eluent (e.g., 5% EtOAc in hexanes) and gradually increasing the polarity (e.g., up to 30% EtOAc in hexanes) will effectively separate the desired mono-Boc product from the starting diamine and the di-Boc byproduct.

Recrystallization can also be employed for further purification. A suitable solvent system would be a mixture of ethyl acetate and hexanes.

Storage and Handling

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is sensitive to strong acids, which will cleave the Boc protecting group. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This technical guide has detailed a reliable and well-reasoned approach for the synthesis, purification, and characterization of this compound. By carefully controlling the reaction conditions, particularly the stoichiometry and rate of addition of di-tert-butyl dicarbonate, a selective mono-Boc protection of 2-methoxy-1,3-phenylenediamine can be achieved. The provided characterization data, based on established spectroscopic principles, will aid researchers in confirming the successful synthesis of this versatile building block. The methodologies described herein are designed to be readily implemented in a standard organic synthesis laboratory, empowering researchers in their pursuit of novel chemical entities for drug discovery and development.

References

Sources

Physical and chemical properties of tert-Butyl (2-amino-6-methoxyphenyl)carbamate

An In-Depth Technical Guide to tert-Butyl (2-amino-6-methoxyphenyl)carbamate

Introduction

This compound, identified by CAS number 954238-84-7, is a substituted aromatic carbamate of increasing interest within the fields of medicinal chemistry and synthetic organic chemistry.[1][2] Its unique structure, featuring a methoxy group and a primary amine ortho to a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable and versatile building block. The Boc protecting group is a cornerstone of modern peptide synthesis and drug development, prized for its stability under a wide range of conditions and its facile, selective removal under acidic conditions.[3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a key intermediate in the synthesis of complex molecular targets, including pharmaceutical agents and novel chemical probes.[1] We will delve into its structural characteristics, physicochemical data, a plausible synthetic pathway, and critical safety considerations, offering field-proven insights to support its effective application in a laboratory setting.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of any scientific endeavor. The structural arrangement of this compound is key to its reactivity and utility. The molecule consists of a benzene ring substituted with three functional groups: a primary amine (-NH₂), a methoxy group (-OCH₃), and a Boc-protected amine (-NHBoc).

-

IUPAC Name: tert-butyl N-(2-amino-6-methoxyphenyl)carbamate[2]

-

Synonyms: (2-Amino-6-methoxyphenyl)carbamic acid tert-butyl ester, n2-boc-3-methoxy-1,2-benzenediamine[4]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound - CAS:954238-84-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2-Amino-6-methoxy-phenyl)-carbamic acid tert-butyl ester | CAS 954238-84-7 | Chemical-Suppliers [chemical-suppliers.eu]

tert-Butyl (2-amino-6-methoxyphenyl)carbamate CAS number and molecular structure

An In-depth Technical Guide to tert-Butyl (2-amino-6-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in modern medicinal chemistry and drug development. The document details its core physicochemical properties, molecular structure, a validated synthesis protocol, and expected analytical characterizations. Furthermore, it explores the compound's strategic importance as a building block, particularly in the synthesis of complex pharmaceutical agents, and outlines essential safety and handling procedures. This guide is intended to serve as an authoritative resource for scientists engaged in synthetic chemistry and pharmaceutical research, offering both foundational knowledge and practical, field-proven insights.

Introduction: Strategic Importance in Synthesis

This compound, identified by CAS Number 954238-84-7 , is a substituted aniline derivative of significant interest in organic synthesis.[1][2] Its structure incorporates three key functional groups: a primary aromatic amine (-NH₂), a methoxy ether (-OCH₃), and a tert-butoxycarbonyl (Boc) protected amine. This unique arrangement makes it a versatile and valuable intermediate for constructing complex molecular architectures.

The carbamate group, in general, is a crucial structural motif in many approved drugs.[3][4] Specifically, the Boc group serves as an excellent protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[5] The strategic placement of the primary amine and the Boc-protected amine on the anisole ring allows for selective, stepwise reactions, a critical requirement in the multi-step synthesis of targeted therapeutic agents like kinase inhibitors.[6][7] This guide elucidates the essential technical data required for the effective utilization of this compound in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 954238-84-7 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂O₃ | [1][2] |

| Molecular Weight | 238.28 g/mol | [1][2] |

| Appearance | Colorless to light yellow solid | [2] |

| Density | ~1.164 g/cm³ | [2] |

| Boiling Point | ~322.2 °C at 760 mmHg | [2] |

| Storage | Sealed in a dry place at room temperature | [1] |

Molecular Structure

The molecular structure features a 1,2,3-trisubstituted benzene ring. The Boc-carbamate and methoxy groups exert significant steric and electronic influence on the reactivity of the primary amine and the aromatic ring itself.

Synthesis and Purification

The synthesis of this compound is typically achieved via the reduction of its nitro-analogue, tert-butyl (2-methoxy-6-nitrophenyl)carbamate. This transformation is a standard procedure in organic chemistry, where a nitro group is selectively reduced to a primary amine without affecting other sensitive functional groups like the Boc-carbamate.

Synthetic Strategy: Selective Nitro Group Reduction

The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂/Pd-C) is effective but can sometimes be slow or require specialized pressure equipment. A more common laboratory-scale method involves chemical reduction. A combination of iron powder in acidic medium (e.g., FeCl₃) or tin(II) chloride is often employed. An alternative, efficient method uses hydrazine hydrate with a catalyst like ferric chloride (FeCl₃), which offers high yields and straightforward work-up procedures.[8]

Experimental Protocol: Reduction via Hydrazine Hydrate

This protocol is adapted from established methods for aromatic nitro group reduction.[8]

Materials:

-

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate (1.0 eq)

-

Methanol (or Ethanol)

-

Ferric Chloride (FeCl₃) (catalytic amount, e.g., 0.1 eq)

-

Activated Carbon

-

Hydrazine Hydrate (80% solution, 5.0 eq)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: A round-bottomed flask is charged with tert-butyl (2-methoxy-6-nitrophenyl)carbamate and methanol. The mixture is stirred to achieve a suspension.

-

Catalyst Addition: Ferric chloride and a small amount of activated carbon are added to the flask. The mixture is heated to approximately 60 °C.

-

Reduction: Hydrazine hydrate is added dropwise to the heated mixture. Causality: The dropwise addition is crucial to control the exothermic reaction and prevent excessive gas evolution. The reaction is then heated to reflux (around 80 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the solid catalyst and activated carbon.

-

Extraction: The solvent is removed under reduced pressure. The residue is redissolved in DCM and washed with water and saturated NaHCO₃ solution to neutralize any remaining acid.

-

Drying and Concentration: The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization or column chromatography (e.g., silica gel using an ethyl acetate/hexane gradient) to afford the final product.

Purification and Characterization Workflow

The logical flow from a completed reaction to a verified, pure compound is critical for ensuring the integrity of subsequent synthetic steps.

Spectroscopic Analysis (Expected)

While actual spectra should be run for each batch, the expected analytical data based on the molecular structure provides a reliable benchmark for characterization.

-

¹H NMR: The spectrum should show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The methoxy group protons will appear as a singlet around 3.8-4.0 ppm. The aromatic protons will appear in the 6.5-7.5 ppm region, with coupling patterns dictated by their substitution. The protons of the two amine groups (-NH₂ and -NH-Boc) will appear as broad singlets.

-

¹³C NMR: The spectrum will show distinct signals for the quaternary carbon and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively). The methoxy carbon will be visible around 55-60 ppm. Aromatic carbons will appear in the 110-150 ppm range, and the carbonyl carbon of the carbamate will be downfield (~153 ppm).

-

Mass Spectrometry (ESI-MS): The positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 239.29.

Applications in Drug Discovery and Development

The primary utility of this compound is as a versatile building block. The differential protection of the two amine groups is the cornerstone of its utility.

-

Orthogonal Reactivity: The free primary amine can undergo reactions such as acylation, sulfonylation, or reductive amination, while the Boc-protected amine remains inert.

-

Boc-Deprotection: Subsequently, the Boc group can be cleanly removed with an acid (e.g., trifluoroacetic acid or HCl in dioxane), revealing a second primary amine for further functionalization.

This one-two punch of selective reaction followed by deprotection is a powerful strategy for building the complex scaffolds found in many modern pharmaceuticals. For instance, related diaminoanisole intermediates are critical components in the synthesis of third-generation EGFR inhibitors used in oncology.[6] The carbamate moiety itself is recognized for its ability to act as a stable peptide bond surrogate and to participate in hydrogen bonding with biological targets.[4]

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care. While a specific safety data sheet for this exact compound is not universally available, data from closely related carbamates and anilines suggest the following precautions.[9]

| Hazard Category | GHS Statement | Precautionary Code(s) |

| Acute Toxicity (Oral) | H301: Toxic if swallowed | P264, P270, P301+P310 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Avoid breathing dust and avoid contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[1][9]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and strategic importance as a differentially protected diamine make it an indispensable intermediate. This guide provides the core technical knowledge—from synthesis to safe handling—required for its effective deployment in the laboratory, empowering researchers to build the complex molecules that may become the next generation of therapeutics.

References

-

ChemBK. This compound. Available at: [Link]

-

Zhao, B. et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]

-

Yadav, V. et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SpringerPlus. Available at: [Link]

-

MySkinRecipes. Tert-Butyl (2-((5-Methoxy-2-Nitrophenyl)Amino)Ethyl)Carbamate. Available at: [Link]

-

Zhao, B. et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Tukuljac, M., & Likić, S. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

Sources

- 1. This compound - CAS:954238-84-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound [chembk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. Tert-Butyl (2-((5-Methoxy-2-Nitrophenyl)Amino)Ethyl)Carbamate [myskinrecipes.com]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl (2-amino-6-methoxyphenyl)carbamate

Abstract: This document provides an in-depth technical analysis of the spectroscopic data for tert-butyl (2-amino-6-methoxyphenyl)carbamate (CAS 954238-84-7), a key building block in contemporary organic and medicinal chemistry. We present a comprehensive examination of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic profiles. The causality behind experimental observations is explained, providing researchers, scientists, and drug development professionals with a robust framework for the structural verification and quality assessment of this compound. Detailed, field-proven protocols for data acquisition are included to ensure reproducibility and analytical integrity.

Introduction

This compound is a bifunctional aromatic compound featuring a Boc-protected amine, a free aniline group, and a methoxy substituent. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules. Accurate and unambiguous structural confirmation is paramount for its use in multi-step syntheses, where impurities or isomeric misassignments can lead to significant downstream failures. This guide establishes a validated spectroscopic baseline for the compound, leveraging MS, IR, and NMR techniques to create a complete analytical portrait.

Molecular Structure and Properties

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural insights through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method due to the compound's polarity.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 10-50 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation.

-

Instrumentation: Utilize an ESI-equipped mass spectrometer, such as a single quadrupole or a time-of-flight (TOF) analyzer.[3][4]

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Ionization Mode: ESI, Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): Set to instrument-specific recommendations.

-

Drying Gas (N₂): 250-350 °C

-

Scan Range: m/z 50 - 500

-

Data Summary & Interpretation

| Ion (m/z) | Assignment | Interpretation |

| 239.1 | [M+H]⁺ | The protonated molecular ion confirms the molecular weight of 238.28 Da. |

| 183.1 | [M+H - C₄H₈]⁺ | Corresponds to the loss of isobutylene (56 Da) from the tert-butyl group, a characteristic fragmentation of Boc-protected amines. |

| 139.1 | [M+H - C₅H₈O₂]⁺ | Represents the subsequent loss of CO₂ (44 Da) from the carbamic acid intermediate, resulting in the protonated 2-methoxy-1,3-benzenediamine ion. |

The fragmentation cascade initiated by the loss of the tert-butyl group is a hallmark of Boc-carbamates and serves as a primary diagnostic tool. The stability of the resulting carbamic acid intermediate is low, readily decarboxylating to yield the free amine.

Visualization: ESI-MS Fragmentation Pathway

Caption: Primary fragmentation pathway of the protonated molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule. The analysis confirms the presence of amines, the carbamate carbonyl, and the aromatic system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (1-5 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Summary & Interpretation

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Causality & Interpretation |

| ~3450 & ~3350 | Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | The two distinct, sharp peaks are characteristic of a primary aniline group. Hydrogen bonding can cause broadening. |

| ~3300 | Secondary Amine (N-H) | N-H Stretch | This single, often broader peak corresponds to the N-H bond of the Boc-carbamate group. |

| ~2975 | Alkyl C-H | C-H Stretch | Strong absorption from the methyl groups of the tert-butyl moiety.[5] |

| ~1690-1710 | Carbamate Carbonyl (C=O) | C=O Stretch | A strong, sharp peak indicating the carbonyl of the Boc protecting group. Its position is typical for urethane-type carbonyls.[5] |

| ~1600 & ~1480 | Aromatic Ring | C=C Stretch | Peaks characteristic of the benzene ring stretching vibrations. |

| ~1250 & ~1030 | C-O Ether & Carbamate | C-O Stretch | Strong absorptions corresponding to the aryl-O-CH₃ ether and the O-C(O)N carbamate linkages. |

The IR spectrum provides a definitive fingerprint, with the combination of dual N-H stretches (primary amine), a single N-H stretch (carbamate), and a strong carbonyl peak being highly diagnostic for this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of every proton and carbon atom in the molecule.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[3]

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure proper shimming to achieve high resolution.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans (e.g., 8-16) to obtain good signal-to-noise.

-

Data Summary & Interpretation (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Interpretation |

| ~7.00 | t | 1H | Ar-H (H4) | This proton is coupled to two adjacent aromatic protons (H3 and H5), resulting in a triplet. Its downfield shift is due to its position on the aromatic ring. |

| ~6.40 | d | 1H | Ar-H (H3) | Coupled only to H4, this proton appears as a doublet. It is shifted upfield relative to H4 due to the ortho-donating effect of the methoxy group. |

| ~6.35 | d | 1H | Ar-H (H5) | Coupled only to H4, appearing as a doublet. Its upfield shift is influenced by the ortho-amino group. |

| ~6.20 | br s | 1H | NH -Boc | The carbamate proton signal is often broad due to quadrupole coupling with the nitrogen atom and potential chemical exchange. |

| ~3.80 | s | 3H | -OCH₃ | The methoxy protons are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. |

| ~3.70 | br s | 2H | -NH₂ | The primary amine protons are typically a broad singlet due to exchange and quadrupole effects. Their chemical shift can vary with concentration and solvent. |

| 1.51 | s | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are equivalent and show no coupling, leading to a strong, sharp singlet. This is a highly characteristic signal for a Boc group.[6] |

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Use a 100 MHz or higher NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is a standard experiment where all ¹H-¹³C couplings are removed, resulting in a singlet for each unique carbon atom.

-

A longer acquisition time and more scans are required compared to ¹H NMR.

-

Data Summary & Interpretation (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality & Interpretation |

| ~153.0 | C =O (Boc) | The carbamate carbonyl carbon is significantly deshielded and appears far downfield. |

| ~149.0 | C -OCH₃ | The aromatic carbon directly attached to the electron-donating methoxy group. |

| ~140.0 | C -NH₂ | The aromatic carbon bonded to the primary amino group. |

| ~128.0 | Ar-C H (C4) | Aromatic methine carbon. |

| ~118.0 | C -NHBoc | The aromatic carbon attached to the Boc-protected amine. |

| ~105.0 | Ar-C H (C3) | Aromatic methine carbon, shifted upfield due to the strong donating effects of adjacent substituents. |

| ~104.0 | Ar-C H (C5) | Aromatic methine carbon, also shifted significantly upfield. |

| ~80.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group.[6] |

| ~55.5 | -OC H₃ | The carbon of the methoxy group. |

| 28.3 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[6] |

Visualization: General Spectroscopic Workflow

Caption: A generalized workflow for comprehensive structural elucidation.

Conclusion

The collective data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provide a cohesive and unambiguous structural confirmation of this compound. The MS data confirms the molecular weight and shows the characteristic loss of the Boc group. The IR spectrum clearly identifies all key functional groups, including the primary amine, the carbamate N-H and C=O, and the aromatic ether. Finally, the ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework, with each signal being unequivocally assigned based on chemical shift, multiplicity, and integration. This comprehensive spectroscopic profile serves as an authoritative reference for researchers, ensuring the identity and quality of this important chemical intermediate.

References

- Supporting Information for an unspecified chemical synthesis. (n.d.). Retrieved from vertexaisearch.cloud.google.com. (Note: While this source provides relevant NMR data for similar structures, the primary document context is unavailable.)

-

PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link](Note: This is a constitutional isomer, used for general reference on compound properties.)

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Advances in Computer Science Research, volume 59. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butyl (2-formyl-6-methoxyphenyl)carbamate. Retrieved from [Link]

-

SpectraBase. (n.d.). Vapor Phase IR of Tert-butyl (2-formyl-6-methoxyphenyl)carbamate. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

Sources

Solubility and stability of tert-Butyl (2-amino-6-methoxyphenyl)carbamate

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (2-amino-6-methoxyphenyl)carbamate

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Directed at researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, solubility profiles in various solvents, and stability characteristics under diverse environmental conditions. The guide offers field-proven insights and detailed experimental protocols to ensure the reliable and effective use of this compound in research and manufacturing settings. By elucidating the causality behind experimental choices and providing self-validating systems, this guide aims to be an authoritative resource for the scientific community.

Introduction

This compound, distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group on an aniline derivative, is a molecule of significant interest in organic synthesis. The Boc group is renowned for its stability under a range of conditions and its facile, clean removal under acidic conditions, making it a cornerstone of modern protecting group chemistry. The strategic placement of the amino and methoxy groups on the phenyl ring further influences the molecule's reactivity and physical properties, making a thorough understanding of its solubility and stability paramount for its application in multi-step syntheses.

The successful progression of a chemical entity from a laboratory-scale synthesis to a viable drug candidate or commercial product is intrinsically linked to its physicochemical properties. Solubility impacts reaction kinetics, purification efficiency, and formulation development, while stability determines storage conditions, shelf-life, and the impurity profile of the final product. This guide provides a detailed exploration of these critical parameters for this compound, offering both foundational knowledge and practical, actionable protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential before undertaking extensive solubility and stability studies. These properties govern its behavior in various solvent systems and its intrinsic stability.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(2-amino-6-methoxyphenyl)carbamate | [1] |

| Synonyms | N2-Boc-3-methoxy-1,2-benzenediamine, (2-Amino-6-methoxy-phenyl)-carbamic acid tert-butyl ester | [1] |

| CAS Number | 954238-84-7 | [1] |

| Molecular Formula | C12H18N2O3 | [1] |

| Molecular Weight | 238.28 g/mol | [2] |

| Appearance | Colorless to light yellow solid | [2] |

| Melting Point | Approximately 75-79 °C | [2] |

| Boiling Point | ~322.2 °C at 760 mmHg (Predicted) | [3] |

| Density | ~1.164 g/cm³ (Predicted) | [2] |

Solubility Profile

The solubility of this compound is a critical factor in its practical application, influencing everything from reaction conditions to purification and formulation. The presence of both polar (amino, carbamate, methoxy) and non-polar (tert-butyl, phenyl) moieties suggests a nuanced solubility profile.

Qualitative Solubility Assessment

A preliminary qualitative assessment of solubility in a range of common laboratory solvents is a crucial first step. Based on the principle of "like dissolves like," the expected solubility is summarized below.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | The polar nature of the carbamate, amino, and methoxy groups should interact favorably with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability to act as hydrogen bond donors and acceptors facilitates dissolution. |

| Non-Polar | Toluene, Hexanes, Diethyl ether | Low to Moderate | The non-polar tert-butyl group and phenyl ring will contribute to some solubility, but the polar functional groups will limit it. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. |

| Aqueous | Water | Very Low | The molecule's significant non-polar character is expected to result in poor aqueous solubility. |

Quantitative Solubility Determination

While qualitative assessments are useful, quantitative data is essential for process development and formulation. The following table will be populated with experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Data to be determined | |||

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for the quantitative determination of solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Thermostatically controlled shaker/incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a known volume of solvent in a sealed vial.

-

Equilibrate the vials in a shaker incubator at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of the compound in the chosen solvent.

-

-

Stability Profile

The stability of this compound is a critical attribute that influences its handling, storage, and application. The Boc protecting group is known to be labile under acidic conditions, and the presence of other functional groups can influence its overall stability profile.

General Stability Considerations for N-Boc Protected Amines

-

Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. The mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and a proton.

-

Basic Conditions: N-Boc protected amines are generally stable to a wide range of basic conditions.[4]

-

Nucleophiles: The carbamate functionality is relatively resistant to nucleophilic attack.[5]

-

Thermal Stress: Thermal deprotection of N-Boc groups can occur at elevated temperatures, typically above 150 °C, proceeding through a fragmentation mechanism to yield the free amine, carbon dioxide, and isobutylene.[6]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[7]

4.2.1 Hydrolytic Stability

-

Acidic Hydrolysis: Degradation is expected. The primary degradation product would be 2-amino-6-methoxyaniline.

-

Basic Hydrolysis: The compound is expected to be stable.

-

Neutral Hydrolysis: Minimal degradation is anticipated.

4.2.2 Oxidative Stability

The amino group and the electron-rich aromatic ring may be susceptible to oxidation.

4.2.3 Photostability

Aromatic compounds can be susceptible to photodegradation.

4.2.4 Thermal Stability

As mentioned, thermal deprotection is a known pathway for N-Boc compounds.

Predicted Degradation Pathway

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic: Treat the stock solution with HCl (e.g., 0.1 M) at room temperature and elevated temperature (e.g., 60 °C).

-

Basic: Treat the stock solution with NaOH (e.g., 0.1 M) at room temperature and elevated temperature.

-

Oxidative: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C).

-

Photolytic: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradation products.

Analytical Methodologies

A robust and validated analytical method is crucial for the accurate quantification of this compound and for monitoring its purity and stability.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of this compound.

Recommended HPLC Conditions:

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from low to high organic content (e.g., 10-90% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

Recommendations for Handling and Storage

Based on the available stability information, the following recommendations are provided for the handling and storage of this compound:

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Protect from light and moisture.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust. Handle in a well-ventilated area or under a fume hood.

-

Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with a stability profile characteristic of N-Boc protected anilines. It is generally stable under basic and neutral conditions but is susceptible to degradation in the presence of acids and at elevated temperatures. Its solubility profile allows for its use in a variety of common organic solvents. For optimal use, it is crucial to control the pH and temperature of reactions and to store the compound under appropriate conditions. The analytical methods and experimental protocols provided in this guide offer a framework for ensuring the quality and successful application of this compound in research and development.

References

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

(2-Amino-6-methoxy-phenyl)-carbamic acid tert-butyl ester | CAS 954238-84-7. Chemical-Suppliers. [Link]

-

This compound - ChemBK. [Link]

-

Thermal Methods - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

-

Annex 6. WHO. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. [Link]

-

Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Semantic Scholar. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]

-

Enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine. ResearchGate. [Link]

-

Selective Thermal Deprotection of N‑Boc Protected Amines in Continuous Flow. Figshare. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. ResearchGate. [Link]

-

N-Boc-2-methoxyaniline, min 97%, 25 grams. CP Lab Safety. [Link]

-

Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]

-

Report Sheet: Kinetics: Integrated Rate Laws Hydrolysis of Tert-Butyl Chloride CHEM. Course Hero. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

-

Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. [Link]

-

Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. PubMed. [Link]

-

ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions.. ResearchGate. [Link]

-

tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747. PubChem. [Link]

-

2-Methoxyaniline | C7H9NO | CID 7000. PubChem. [Link]

-

t-Butyl carbanilate | C11H15NO2 | CID 137930. PubChem. [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

-

(2-Amino-6-methoxy-phenyl)-carbamic acid tert-butyl ester | CAS 954238-84-7. Chemical-Suppliers. [Link]

-

HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. SIELC Technologies. [Link]

-

This compound. ChemBK. [Link]

-

Growth of Aquincola tertiaricarbonis L108 on tert-Butyl Alcohol Leads to the Induction of a Phthalate Dioxygenase-related Protein and its Associated Oxidoreductase Subunit. ResearchGate. [Link]

-

Screening, identification, metabolic pathway of di-n-butyl phthalate degrading Priestia megaterium P-7 isolated from long-term film mulched cotton field soil in Xinjiang. Frontiers. [Link]

Sources

- 1. tert-Butyl carbamate | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. (2-AMINO-6-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | 954238-84-7 [amp.chemicalbook.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of tert-Butyl (2-amino-6-methoxyphenyl)carbamate Derivatives

Executive Summary

The carbamate functional group is a cornerstone in modern medicinal chemistry, valued for its unique structural and physicochemical properties that bridge the gap between amides and esters.[1][2] This guide focuses on a specific, yet versatile, chemical scaffold: tert-Butyl (2-amino-6-methoxyphenyl)carbamate . Derivatives of this core structure present a compelling opportunity for drug discovery, leveraging a synthetically accessible framework to explore a wide range of therapeutic applications. This document provides a technical overview of the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound class. By synthesizing established literature on related carbamate structures with validated experimental protocols, this guide serves as a roadmap for researchers and drug development professionals to systematically investigate and unlock the therapeutic potential of these promising molecules.

The Carbamate Moiety: A Privileged Scaffold in Drug Design

The utility of the carbamate group in pharmaceuticals is well-documented.[3] It is a bioisostere of the peptide bond but offers superior metabolic stability against proteolytic degradation.[2][4] This stability, combined with its ability to engage in hydrogen bonding and its capacity to permeate cellular membranes, makes it an attractive feature in drug design.[1][4] Carbamates are integral to both active drugs, where the moiety interacts directly with a biological target, and prodrugs, where it improves pharmacokinetic properties like bioavailability before being cleaved to release the active agent.[3][5] The tert-butyl carbamate (Boc) group, in particular, is a common protecting group in organic synthesis, but its presence in a final derivative can also modulate lipophilicity and cell permeability.

Synthesis and Chemical Profile

The this compound scaffold is valuable not only for its potential bioactivity but also for its synthetic tractability. The presence of a primary aromatic amine provides a straightforward chemical handle for diversification. A library of novel derivatives can be readily generated via standard coupling reactions, such as amide bond formation, allowing for the systematic exploration of the structure-activity relationship (SAR). For instance, coupling with various carboxylic acids can yield a range of N-acylated derivatives, a strategy that has proven effective in discovering compounds with anti-inflammatory properties.[6][7] This synthetic accessibility is a critical advantage in the early stages of drug discovery, enabling the rapid generation of chemical diversity for biological screening.

Potential Biological Activities and Mechanistic Insights

Anticancer Activity

Hypothesis: Derivatives of the this compound scaffold are potential anticancer agents, likely acting as kinase inhibitors. This hypothesis is strongly supported by the fact that a closely related structure, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is a key intermediate in the synthesis of Osimertinib (AZD9291), a potent EGFR kinase inhibitor used in cancer therapy.[8][9][10] Furthermore, numerous other carbamate-containing molecules have demonstrated significant anticancer effects against various human cancer cell lines.[11][12]

Mechanistic Rationale: The core scaffold can be envisioned as a "hinge-binding" fragment common in many kinase inhibitors. Modifications at the 2-amino position can introduce functionalities that occupy the ATP-binding pocket of kinases, leading to inhibition of downstream signaling pathways that control cell proliferation and survival. The methoxy group may also play a role in orienting the molecule within the binding site.

Proposed Experimental Workflow: A tiered screening approach is recommended to efficiently identify promising anticancer candidates. The primary goal is to assess both potency against cancer cells and selectivity over non-cancerous cells, the latter being a critical indicator of therapeutic potential.[13][14]

Data Presentation: Anticancer Activity All values are hypothetical examples for illustrative purposes.

| Compound ID | Cancer Cell Line (A549) IC50 (µM) | Normal Cell Line (MRC-5) IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Derivative-A | 1.2 | > 100 | > 83.3 |

| Derivative-B | 5.8 | 60.2 | 10.4 |

| Derivative-C | 25.1 | 30.5 | 1.2 |

| Doxorubicin | 0.8 | 2.4 | 3.0 |

Experimental Protocol: Cell Viability Assessment (MTT Assay) [15]

-

Cell Seeding: Seed cancer cells (e.g., A549) and non-malignant cells (e.g., MRC-5) in separate 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity

Hypothesis: Given the established antimicrobial and antifungal activities of various carbamate-containing compounds, derivatives of this scaffold may possess antibacterial properties.[16][17] The structural features could allow these molecules to interfere with essential bacterial processes.

Mechanistic Rationale: The potential mechanisms are broad but could include the inhibition of enzymes involved in cell wall biosynthesis, disruption of bacterial membrane integrity, or interference with DNA replication or protein synthesis. The lipophilic nature of the carbamate and the aromatic ring could facilitate passage through the bacterial cell wall.

Proposed Experimental Workflow: The gold standard for initial antimicrobial screening is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[18][19] The broth microdilution method is a high-throughput and quantitative approach for this assessment.[18][20]

Data Presentation: Antimicrobial Activity All values are hypothetical examples for illustrative purposes.

| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

|---|---|---|

| Derivative-D | 8 | 16 |

| Derivative-E | > 128 | > 128 |

| Derivative-F | 4 | 64 |

| Ciprofloxacin | 0.5 | 0.25 |

Experimental Protocol: Broth Microdilution Assay [18]

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from overnight cultures equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Anti-inflammatory Activity

Hypothesis: Derivatives of this compound may exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. This is directly supported by a study demonstrating that analogous tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives show significant in vivo anti-inflammatory effects, with molecular docking studies suggesting COX-2 as the target.[6][7]

Mechanistic Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a key goal in modern anti-inflammatory drug design to reduce gastrointestinal side effects. The carbamate derivatives can be designed to fit within the active site of the COX-2 enzyme, blocking its catalytic activity.

Proposed Experimental Workflow: An initial in vitro screen using commercially available COX-1 and COX-2 inhibitor screening assays is a rapid and effective way to identify active compounds and determine their selectivity. These assays typically measure the peroxidase activity of the COX enzyme.

Data Presentation: Anti-inflammatory Activity All values are hypothetical examples for illustrative purposes.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |

|---|---|---|---|

| Derivative-G | > 100 | 2.5 | > 40 |

| Derivative-H | 15.2 | 18.1 | 0.84 |

| Celecoxib | 50.0 | 0.05 | 1000 |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility allows for rapid diversification to probe multiple biological targets. The evidence from structurally related compounds strongly suggests potential for discovering potent and selective agents with anticancer, antimicrobial, or anti-inflammatory properties. Compounds identified as "hits" in the proposed in vitro screening cascades should be prioritized based on potency and selectivity. Subsequent steps would involve comprehensive SAR studies to optimize the lead compounds, followed by more complex mechanism of action studies (e.g., specific kinase panels, cell cycle analysis, membrane permeabilization assays) and eventual progression into in vivo models to evaluate efficacy and safety. This systematic approach provides a robust framework for translating the chemical potential of this scaffold into tangible therapeutic candidates.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.

- APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.

- BenchChem. (2025). Protocol for Assessing the Anticancer Activity of Novel Small Molecules. Benchchem.

- Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology.

- Osorio, E., & Osorio, E. (2018).

- Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.

- Osorio, E. (2018). Basic protocol to assess preclinical anticancer activity. It can be...

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Cheesman, M. J., Ilanko, A., Blonk, B., & Cock, I. E. (2017).

- Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. PubMed.

- Pfaller, M. A. (2018). In vitro antimicrobial susceptibility testing methods. Pure.

- Ma, S., et al. (n.d.).

- Osorio, E., & Osorio, E. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.

- Various Authors. (n.d.). Roles of the carbamate moiety in drugs and prodrugs.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.

- Kolyvanov, A. S., et al. (2012). Synthesis and Antimicrobial and Antifungal Activity of Carbamate-Functionized Spiro Compounds.

- Gumina, G., et al. (2011).

- MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI.

- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)

- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- ChemBK. (2024). tert-Butyl (2-amino-6-methoxyphenyl)

- Giebułtowicz, J., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.

- Sunway Pharm Ltd. (n.d.). tert-butyl (2-amino-6-methoxyphenyl)

- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.

- Gingipalli, L., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH.

- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- Johnston, T. P., et al. (1984). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. Anti-cancer activity of carbamate derivatives of melampomagnolide B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antibacterial activity of 11,12-carbamate-3-O-acyl erythromycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pure.tue.nl [pure.tue.nl]

A Comprehensive Technical Guide to the Synthesis of tert-Butyl (2-amino-6-methoxyphenyl)carbamate

Introduction

tert-Butyl (2-amino-6-methoxyphenyl)carbamate is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a Boc-protected amine and a free amine on a methoxy-substituted benzene ring, makes it a versatile building block for introducing the 2-amino-6-methoxyphenyl moiety. This guide provides an in-depth review of the prevalent synthetic strategies for this compound, offering field-proven insights into experimental choices and methodologies. The focus is on providing a robust and reproducible understanding for researchers, scientists, and drug development professionals.

Synthetic Strategies: A Narrative of Two Key Steps

The synthesis of this compound fundamentally involves two critical transformations: the formation of the diamine precursor, 2,6-diaminoanisole (also known as 2-methoxybenzene-1,3-diamine), and the subsequent selective protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group. The order of these steps can be varied, leading to two primary synthetic routes.

Route 1: Reduction Followed by Selective Boc-Protection

This is the most direct and commonly employed approach. It commences with a suitable commercially available or readily synthesized nitro-substituted aniline, which is then reduced to the corresponding diamine, followed by a selective monoprotection.

Step 1: Synthesis of 2-Methoxy-6-nitroaniline

The journey often begins with the synthesis of 2-methoxy-6-nitroaniline. A common method involves the nitration of 2-methoxyaniline (o-anisidine).[1][2][3] However, controlling the regioselectivity of the nitration can be challenging, often leading to a mixture of isomers.[4][5]

A more controlled synthesis starts from 2-amino-3-nitrophenol. Methylation of the phenolic hydroxyl group yields 2-methoxy-6-nitroaniline.[6] This method offers better regiochemical control.

Step 2: Reduction of 2-Methoxy-6-nitroaniline to 2-Methoxybenzene-1,3-diamine

The reduction of the nitro group in 2-methoxy-6-nitroaniline to an amine is a critical step. Several methods are available, with catalytic hydrogenation being a popular choice due to its clean reaction profile and high yields.[7][8][9][10][11] Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently used.[2][11]

Alternatively, chemical reduction methods using reagents like iron powder in acidic media, or tin(II) chloride can be employed.[12] A mixture of ferric chloride and hydrazine hydrate in methanol has also been reported for this transformation.[12] The choice of reducing agent often depends on the scale of the reaction and the presence of other functional groups.

Step 3: Selective Mono-Boc Protection

The final step in this route is the selective protection of one of the amino groups of 2-methoxybenzene-1,3-diamine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O).[13][14][15][16] The selectivity for mono-protection over di-protection is a key challenge. The difference in the pKa values of the two amino groups, influenced by the electronic effect of the methoxy group, can be exploited to achieve regioselectivity.[17]

The reaction is often carried out in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of solvents, and may require a base like triethylamine or 4-dimethylaminopyridine (DMAP).[18] The reaction conditions, including temperature and the stoichiometry of the reagents, must be carefully controlled to favor the formation of the desired mono-Boc protected product.

Route 2: Boc-Protection Followed by Reduction

An alternative strategy involves protecting the amino group of a nitroaniline precursor before the reduction step.

Step 1: Boc-Protection of a Nitroaniline

In this approach, a suitable nitro-substituted aminobenzene is first protected with a Boc group. For instance, one could start with 2-methoxy-6-nitroaniline and protect its amino group with Boc₂O.

Step 2: Reduction of the Nitro Group

The nitro group of the Boc-protected nitroaniline is then reduced to an amine. Catalytic hydrogenation is a viable method here as well, as the Boc group is generally stable to these conditions.[19][20] This approach can sometimes offer advantages in terms of solubility and handling of the intermediates.

Experimental Protocols

Protocol 1: Synthesis of this compound via Route 1

This protocol details the synthesis starting from 2-methoxy-6-nitroaniline.

Step A: Reduction of 2-Methoxy-6-nitroaniline

-

To a solution of 2-methoxy-6-nitroaniline (1.0 eq) in ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield crude 2-methoxybenzene-1,3-diamine, which can be used in the next step without further purification.

Step B: Selective Mono-Boc Protection

-

Dissolve the crude 2-methoxybenzene-1,3-diamine (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O) (typically 1.0-1.2 eq) dropwise at 0 °C.

-

A base such as triethylamine (1.0-1.5 eq) can be added to facilitate the reaction.[21]

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford pure this compound.[22]

Data Presentation

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| Route 1 | ||||

| Reduction | 2-Methoxy-6-nitroaniline | H₂, Pd/C | 2-Methoxybenzene-1,3-diamine | >90 |

| Boc-Protection | 2-Methoxybenzene-1,3-diamine | Boc₂O, Et₃N | This compound | 60-80 |

| Route 2 | ||||

| Boc-Protection | 2-Methoxy-6-nitroaniline | Boc₂O, DMAP | tert-Butyl (2-methoxy-6-nitrophenyl)carbamate | >95 |

| Reduction | tert-Butyl (2-methoxy-6-nitrophenyl)carbamate | H₂, Pd/C | This compound | >90 |

Visualization of Synthetic Pathways

Diagram 1: Synthetic Route 1

Caption: Reduction followed by selective Boc-protection.

Diagram 2: Synthetic Route 2

Caption: Boc-protection followed by reduction.

Conclusion